D-arabino-Hex-5-enitol, 2,6-anhydro-5-deoxy-1-O-[(1,1-dimethylethyl)diphenylsilyl]-, cyclic 3,4-carbonate
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Overview
Description
D-arabino-Hex-5-enitol, 2,6-anhydro-5-deoxy-1-O-[(1,1-dimethylethyl)diphenylsilyl]-, cyclic 3,4-carbonate: is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique cyclic carbonate structure and the presence of a dimethylethyl diphenylsilyl group, which imparts distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of D-arabino-Hex-5-enitol, 2,6-anhydro-5-deoxy-1-O-[(1,1-dimethylethyl)diphenylsilyl]-, cyclic 3,4-carbonate typically involves multiple stepsThe final step involves the formation of the cyclic carbonate ring and the attachment of the dimethylethyl diphenylsilyl group under specific reaction conditions .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as column chromatography and recrystallization are often employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions: D-arabino-Hex-5-enitol, 2,6-anhydro-5-deoxy-1-O-[(1,1-dimethylethyl)diphenylsilyl]-, cyclic 3,4-carbonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the cyclic carbonate ring.
Substitution: Substitution reactions can occur at the silyl group or other reactive sites.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce simpler alcohols .
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries .
Biology: In biological research, the compound’s derivatives are studied for their potential biological activities, including enzyme inhibition and receptor binding .
Medicine: In medicine, the compound’s analogs are explored for their therapeutic potential, particularly in the development of new drugs targeting specific molecular pathways .
Industry: Industrially, the compound is used in the production of specialty chemicals and materials, including polymers and advanced composites .
Mechanism of Action
The mechanism of action of D-arabino-Hex-5-enitol, 2,6-anhydro-5-deoxy-1-O-[(1,1-dimethylethyl)diphenylsilyl]-, cyclic 3,4-carbonate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The cyclic carbonate structure plays a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
- D-arabino-Hex-5-enitol, 2,6-anhydro-5-deoxy-5-fluoro-1,3,4-tri-O-methyl-
- D-arabino-Hex-5-enitol, 2,6-anhydro-5-deoxy-5-nitro-1,3,4-tris-O-(phenylmethyl)-
- D-arabino-Hex-1-enitol, 1,5-anhydro-2-deoxy-3,4,6-tris-O-(phenylmethyl)-1-C-(phenylsulfonyl)-
Uniqueness: The uniqueness of D-arabino-Hex-5-enitol, 2,6-anhydro-5-deoxy-1-O-[(1,1-dimethylethyl)diphenylsilyl]-, cyclic 3,4-carbonate lies in its specific cyclic carbonate structure and the presence of the dimethylethyl diphenylsilyl group. These features confer distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C23H28O7Si |
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Molecular Weight |
444.5 g/mol |
IUPAC Name |
6-[2-[tert-butyl(diphenyl)silyl]oxy-1-hydroxyethyl]-5-hydroxy-2-oxo-1,3-dioxane-4-carbaldehyde |
InChI |
InChI=1S/C23H28O7Si/c1-23(2,3)31(16-10-6-4-7-11-16,17-12-8-5-9-13-17)28-15-18(25)21-20(26)19(14-24)29-22(27)30-21/h4-14,18-21,25-26H,15H2,1-3H3 |
InChI Key |
OXQFQHKHZPNZSN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC(C3C(C(OC(=O)O3)C=O)O)O |
Origin of Product |
United States |
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